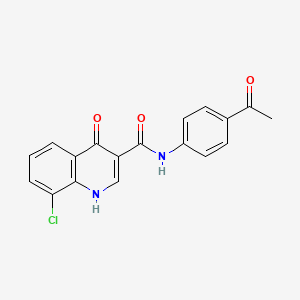

N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

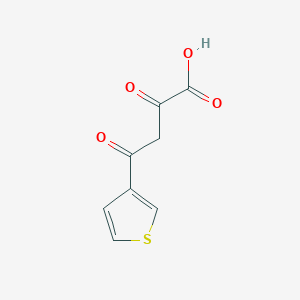

The compound "N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide" is a derivative of hydroxyquinoline, which is a scaffold known to possess a wide range of biological activities. The hydroxyquinoline core structure has been extensively studied due to its potential as a cytotoxic agent against various cancer cell lines. The presence of a carboxamide group and specific substituents can significantly influence the compound's biological activity and physical properties.

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives often involves the use of carboxylic acids as starting materials, which are then converted to the corresponding carboxamides. A practical method for this conversion is mediated by niobium pentachloride under mild conditions, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . This method could potentially be applied to the synthesis of "this compound" by adapting the benzylic lithiation approach.

Molecular Structure Analysis

The molecular structure of hydroxyquinoline derivatives is crucial in determining their biological activity. For instance, the study of 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-carboxamides revealed that the position of the carboxamide group significantly affects the compound's cytotoxic activity . The non-planar nature of these molecules, as determined by X-ray diffraction, suggests that the spatial arrangement of substituents around the hydroxyquinoline core is an important factor in their activity profile .

Chemical Reactions Analysis

The reactivity of hydroxyquinoline carboxamides is influenced by the substituents on the phenyl ring and the position of the carboxamide group. The synthesis of various derivatives has shown that these compounds can undergo reactions typical for carboxamides, such as peptide coupling, which is used to create a diverse range of potential anti-proliferative agents . The reactivity of these compounds can be further explored to synthesize novel derivatives with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxyquinoline derivatives are influenced by their molecular structure. The presence of a carboxamide group and specific substituents can affect the compound's polarity, solubility, and fluorescence properties. For example, the synthesis of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides has shown that these compounds possess interesting fluorescent properties, which could be compared to isomeric compounds . The fluorescence of these compounds can be a valuable property for their potential use as imaging agents in cancer research.

Applications De Recherche Scientifique

Antimicrobial Properties

N-(4-acetylphenyl)-8-chloro-4-hydroxyquinoline-3-carboxamide and its derivatives have been explored for their potential antimicrobial properties. For example, Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to this structure, which were screened for in vitro antibacterial and antifungal activities against various pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and others. These compounds were characterized using techniques like IR, 1H NMR, 13C NMR, and Mass spectra, indicating the relevance of such structures in the development of new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Mass Spectrometry Analysis

Another area of application for compounds structurally related to this compound is in the field of mass spectrometry. Thevis et al. (2008) discussed the gas-phase reaction of substituted isoquinolines, noting the formation of carboxylic acids under collision-induced dissociation in mass spectrometers. This research provides insights into the behavior of such compounds in mass spectrometric analyses, which is critical for their characterization and for understanding their potential as drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Synthesis and Characterization

Desai, Shihora, and Moradia (2007) also contributed to the synthesis and characterization of new quinazolines, evaluating their antimicrobial activities. This research underscores the ongoing interest in quinoline derivatives for their potential pharmacological applications. The process of synthesizing these compounds involves various chemical reactions and characterizations, indicating a broad area of research in organic chemistry focused on such structures (Desai, Shihora, & Moradia, 2007).

Analytical and Pharmacological Research

Further research by Beuck et al. (2011) explores the development of liquid chromatography-tandem mass spectrometry-based analytical assays for the determination of HIF stabilizers, using structures based on the isoquinoline-3-carboxamide scaffold. This indicates the role of such compounds in the analytical and pharmacological research, particularly in the context of doping control and the development of new therapeutic agents (Beuck, Bornatsch, Lagojda, Schänzer, & Thevis, 2011).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-8-chloro-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3/c1-10(22)11-5-7-12(8-6-11)21-18(24)14-9-20-16-13(17(14)23)3-2-4-15(16)19/h2-9H,1H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUPDFZTIHHKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)

![2H-[1,3]Dioxolo[4,5-b]pyridin-6-amine](/img/structure/B2534977.png)

![N-(2,6-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2534978.png)

![N-(3-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2534980.png)

![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2534986.png)

![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)

![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)